3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline
Description
Properties
IUPAC Name |
(4-amino-2-chlorophenyl)-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-9-4-2-3-7-16(9)13(17)11-6-5-10(15)8-12(11)14/h5-6,8-9H,2-4,7,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPHIROXFGRYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline typically involves the reaction of 3-chloroaniline with 2-methylpiperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is being investigated for its potential therapeutic properties:
- Anticancer Activity : Studies indicate that derivatives of piperidine, including this compound, exhibit cytotoxicity against various cancer cell lines. For instance, modifications in piperidine structures have shown enhanced potency against hypopharyngeal tumor cells, suggesting its potential role in cancer therapy .
- Neuroprotective Effects : Research has demonstrated that piperidine derivatives can protect neuronal cells from oxidative stress-induced damage, indicating their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's .
- Enzyme Inhibition : The compound has been evaluated as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases. Structure-activity relationship (SAR) studies have shown that certain modifications can enhance AChE inhibitory activity, making it comparable to established drugs like rivastigmine .
Chemical Research
In the realm of chemical research, this compound serves as an important intermediate:
- Synthesis of Complex Molecules : It is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and materials .
- Chemical Reactions : The compound can undergo various reactions such as oxidation to form N-oxides and reduction to convert the carbonyl group into alcohols. These reactions expand its utility in synthetic organic chemistry .
Anticancer Activity
A study highlighted the anticancer properties of structurally related piperidine derivatives. Modifications led to increased potency against cancer cell lines due to enhanced hydrophobic interactions and steric factors. This underscores the importance of structural optimization in developing effective anticancer agents .
Neuroprotective Effects
Investigations into piperidine derivatives revealed their ability to mitigate oxidative stress in neuronal cells. These findings support their potential use in therapies aimed at neurodegenerative conditions, emphasizing the need for further exploration into their mechanisms of action .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; structural modifications enhance potency |
| Neuroprotective | Protects neuronal cells from oxidative stress |
| Enzyme Inhibition | Acts as an AChE inhibitor; potential therapeutic applications in Alzheimer's |
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural and Electronic Differences
- Piperidine vs. Piperidine Carbonyl: The target compound’s 2-methylpiperidine-1-carbonyl group introduces a carbonyl moiety absent in 3-chloro-4-(4-methylpiperidin-1-yl)aniline .
- Substituent Effects: The 4-chlorophenoxy group in 3-chloro-4-(4-chlorophenoxy)aniline increases hydrophobicity compared to the fluorobenzyloxy group in its Lapatinib-related analog, influencing pharmacokinetics .
- Electron-Withdrawing Groups : The trifluoromethyl group in N-(3-chloro-4-(trifluoromethyl)phenyl)-pyrimidin-4-amine enhances metabolic stability and electron-withdrawing effects, critical for ion channel modulation .
Physicochemical Properties
- Polarity: Thin-layer chromatography (TLC) data () shows that 3-chloro-4-(4-chlorophenoxy)aniline is more polar than its sarcosine hybrid, influencing solubility and purification strategies .
- Thermal Stability : Safety data sheets () highlight the stability of triazole-containing analogs under inert atmospheres, contrasting with the hygroscopic nature of piperidine derivatives .
Biological Activity
3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in therapeutic contexts, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure features a chloro group and a piperidine moiety, which are known to influence its biological activity. The presence of the carbonyl group enhances the compound's ability to interact with biological targets.
Anticancer Properties
Research indicates that derivatives of piperidine, including this compound, exhibit anticancer properties. A study demonstrated that modifications in piperidine structures can lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed promising results in inducing apoptosis in hypopharyngeal tumor cells, suggesting potential for cancer therapy .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes relevant to disease mechanisms. Specifically, it has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s. Structure-activity relationship (SAR) studies have shown that piperidine derivatives can significantly inhibit AChE, with some compounds demonstrating IC50 values comparable to established drugs like rivastigmine .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound may bind to active sites on enzymes, inhibiting their function. This binding can alter enzyme conformation and reduce catalytic efficiency.
- Receptor Interaction : It may also interact with various receptors involved in signaling pathways, modulating cellular responses .
Case Studies and Research Findings
- Anticancer Activity : A study involving structurally related piperidine derivatives found that certain modifications led to increased potency against cancer cell lines. The study highlighted the importance of hydrophobic interactions and steric factors in enhancing biological activity .
- Neuroprotective Effects : Investigation into piperidine derivatives indicated that they could protect neuronal cells from oxidative stress-induced damage, further supporting their potential as therapeutic agents for neurodegenerative diseases .
Table 1: Summary of Biological Activities of this compound
Q & A
Q. What are the established synthetic routes for 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via sequential substitution, acylation, and reduction steps. For example:
- Step 1: Substitution of nitro groups using aryl halides (e.g., 3-chloro-4-nitrobenzene) with 2-methylpiperidine under alkaline conditions (K₂CO₃/DMF, 80–100°C) .
- Step 2: Reduction of the nitro intermediate to an aniline derivative using Fe/NH₄Cl in acidic media (yield >80%) .
- Step 3: Acylation of the aniline with a carbonyl donor (e.g., phosgene or carbonyldiimidazole) to install the 2-methylpiperidine-1-carbonyl moiety .
Critical Parameters: Temperature control during substitution (to avoid byproducts) and stoichiometric excess of the acylating agent (to ensure complete conversion) are key .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction (using SHELX/ORTEP-III) resolves the molecular geometry, confirming the chloro and carbonyl substituents’ positions . For example, similar compounds (e.g., 3-chloro-4-(4-ethylpiperazin-1-yl)aniline) crystallize in monoclinic systems with hydrogen-bonding networks .
- Spectroscopy:
- Mass Spectrometry: ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 281.1) .
Q. What purification strategies ensure high purity (>95%) for pharmacological studies?
Methodological Answer:
- Column Chromatography: Silica gel (60–120 mesh) with gradient elution (hexane/ethyl acetate) removes unreacted starting materials .
- Recrystallization: Ethanol/water mixtures yield crystals with minimal impurities .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) validate purity (>95%) for bioassays .
Advanced Research Questions
Q. How do electronic and steric effects of the 2-methylpiperidine moiety influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance: The 2-methyl group on piperidine reduces nucleophilicity at the aniline nitrogen, requiring activating agents (e.g., Pd catalysts) for Buchwald-Hartwig amination .
- Electronic Effects: The electron-withdrawing carbonyl group deactivates the aromatic ring, necessitating harsher conditions (e.g., microwave-assisted Suzuki coupling at 120°C) .
Case Study: In synthesizing quinazoline derivatives (e.g., compound A-10), the piperidine carbonyl group directs electrophilic substitution to the meta position .
Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., kinase enzymes)?
Methodological Answer:
- Molecular Docking (AutoDock Vina): The chloro and carbonyl groups form halogen bonds and hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR-TK, ΔG ≈ -9.2 kcal/mol) .
- MD Simulations (GROMACS): The 2-methylpiperidine moiety stabilizes hydrophobic interactions over 100 ns trajectories, but conformational flexibility may reduce selectivity .
Validation: Co-crystallization with target proteins (e.g., PqsR in Pseudomonas aeruginosa) confirms predicted binding modes .
Q. How does the compound’s crystal packing affect its solubility and bioavailability?
Methodological Answer:
- Crystal Packing Analysis (Mercury 4.0): Strong intermolecular H-bonds (N-H···O=C) and π-π stacking reduce aqueous solubility (<0.15 g/L) .
- Salt Formation: Dihydrochloride salts (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) improve solubility by disrupting crystal lattices .
- Co-crystallization: Co-formers like succinic acid enhance dissolution rates (e.g., 2.5-fold increase in PBS pH 7.4) .
Contradictions and Open Questions
- Synthetic Yield Discrepancies: Fe/NH₄Cl reduction yields >80% in some studies but <70% in others due to competing side reactions (e.g., over-reduction to hydroxylamines) .
- Biological Activity: While the compound’s analogues show biofilm inhibition , its direct efficacy against Gram-negative pathogens remains untested.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
